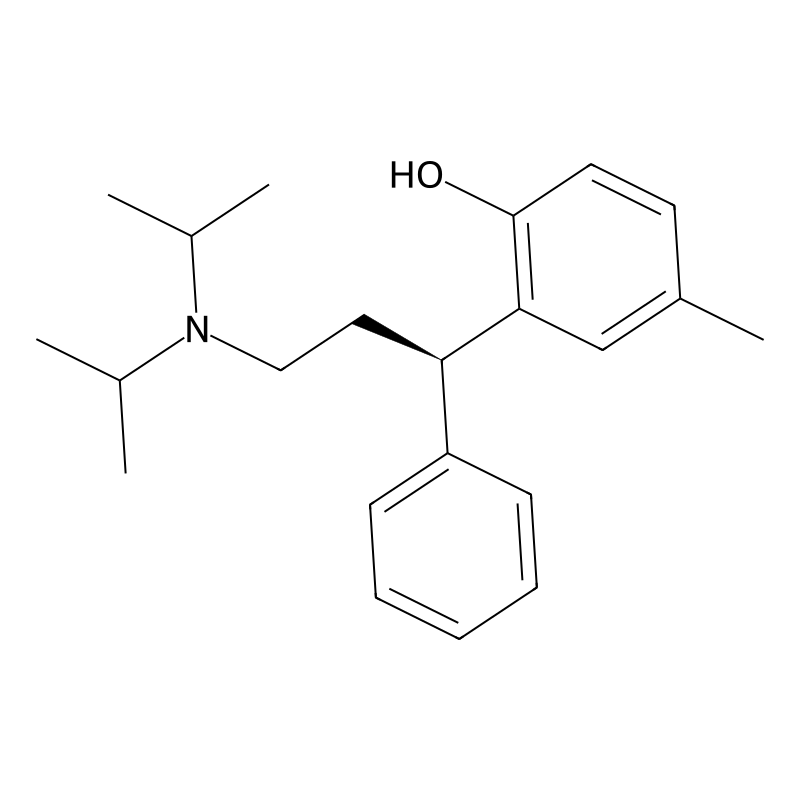Tolterodine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
Muscarinic receptors are present in the muscles of the bladder wall. When stimulated by acetylcholine, a neurotransmitter, these receptors cause bladder muscle contractions. Tolterodine works by competitively blocking these receptors, thereby relaxing the bladder muscles and reducing involuntary contractions. This translates to a decrease in urinary urgency and frequency ].
Clinical Trials
Extensive research has been conducted to evaluate the efficacy and safety of Tolterodine for OAB. Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in urinary frequency, urgency, and micturition (urination) volume compared to placebo [Source: "Tolterodine: A Review of Its Use in the Management of Urinary Incontinence." Drugs, U.S. National Library of Medicine, pubmed.ncbi.nlm.nih.gov, ].
Dosage and Formulation
Research has explored different Tolterodine dosages and formulations. Extended-release (ER) formulations are often preferred due to their once-daily dosing regimen, improving patient compliance [Source: "Web-based trial to evaluate the efficacy and safety of tolterodine ER 4 mg in participants with overactive bladder: REMOTE trial." National Institutes of Health (.gov), pubmed.ncbi.nlm.nih.gov, ].
Physical Description
XLogP3
LogP
5.6
Appearance
UNII
GHS Hazard Statements
H301 (67.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (99.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (26.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Pharmacology
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
MeSH Pharmacological Classification
ATC Code
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD07 - Tolterodine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Tolterodine








